molecular formula C9H9F4N B13522738 (1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine

(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine

Cat. No.: B13522738
M. Wt: 207.17 g/mol
InChI Key: DPNRVWDJFMNADR-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with an ethylamine side chain

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine is unique due to its specific combination of fluoro and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9F4N/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1

InChI Key

DPNRVWDJFMNADR-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)(F)F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.